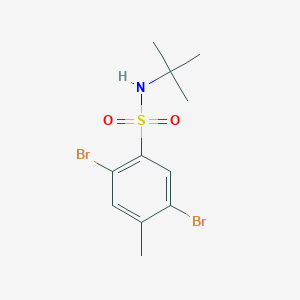
2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms, a tert-butyl group, and a methyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide typically involves the bromination of N-(tert-butyl)-4-methylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-(tert-butyl)-4-methylbenzenesulfonamide derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Formation of sulfonic acids or other oxidized products.
Reduction Reactions: Formation of debrominated N-(tert-butyl)-4-methylbenzenesulfonamide.
科学的研究の応用
2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play a crucial role in its reactivity and biological activity. The compound may inhibit enzymes or interact with cellular components, leading to its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,5-dibromo-N-(tert-butyl)nicotinamide
- 2,5-dibromo-N-(tert-butyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2,5-dibromo-N-(tert-butyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The tert-butyl group also contributes to its stability and lipophilicity, making it distinct from other sulfonamides.
特性
IUPAC Name |
2,5-dibromo-N-tert-butyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO2S/c1-7-5-9(13)10(6-8(7)12)17(15,16)14-11(2,3)4/h5-6,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRRXOWYDWTLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
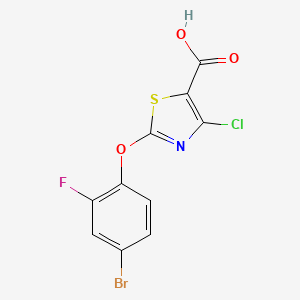
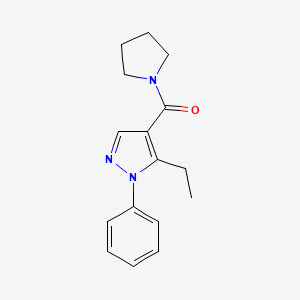

![4-[(2-Fluoroethylamino)methyl]benzonitrile](/img/structure/B7602695.png)
![5-fluoro-N-(7-oxabicyclo[2.2.1]heptan-2-yl)pyridin-2-amine](/img/structure/B7602700.png)
![4-[(4-Tert-butylazepan-1-yl)methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7602704.png)
![N-[(3-chloro-2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B7602720.png)

![[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7602738.png)
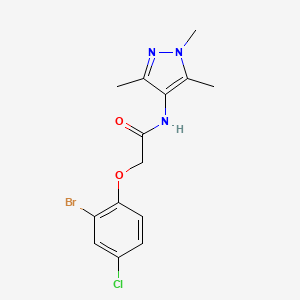
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B7602756.png)

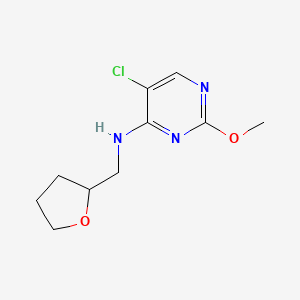
![5-chloro-N-[(3-chlorophenyl)methyl]-2-methoxypyrimidin-4-amine](/img/structure/B7602776.png)
